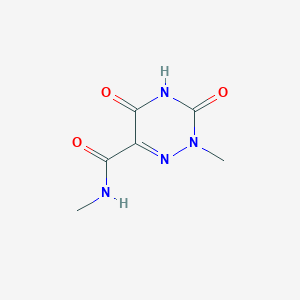![molecular formula C39H27N B14163896 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole CAS No. 925982-68-9](/img/structure/B14163896.png)
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole is a complex organic compound that belongs to the class of indoles. This compound is characterized by its unique structure, which includes a phenyl group, a fluorenyl group, and an indole moiety. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenyl-substituted indole under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and indole rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole can be compared with other similar compounds, such as:
9-Phenyl-9H-fluorene: This compound shares the fluorenyl group but lacks the indole moiety, resulting in different chemical and physical properties.
2-Phenyl-9H-fluoren-9-one: This compound contains a fluorenone group instead of the indole moiety, leading to distinct reactivity and applications.
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: This compound has a similar fluorenyl structure but includes a carbazole group, which imparts different electronic properties.
Properties
CAS No. |
925982-68-9 |
|---|---|
Molecular Formula |
C39H27N |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-phenyl-1-[4-(9-phenylfluoren-9-yl)phenyl]indole |
InChI |
InChI=1S/C39H27N/c1-3-13-28(14-4-1)38-27-29-15-7-12-22-37(29)40(38)32-25-23-31(24-26-32)39(30-16-5-2-6-17-30)35-20-10-8-18-33(35)34-19-9-11-21-36(34)39/h1-27H |
InChI Key |
WVDLNHYHTHBSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
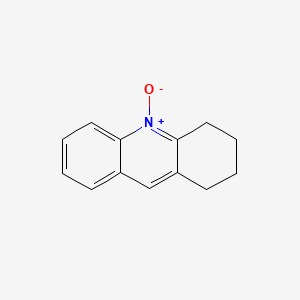
![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
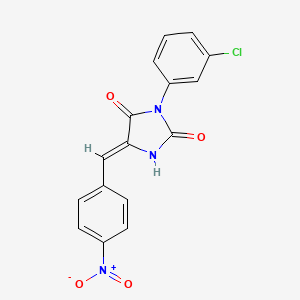
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
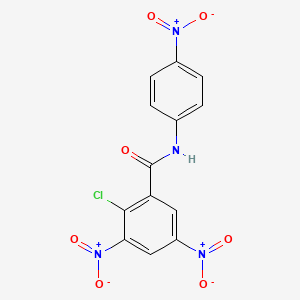
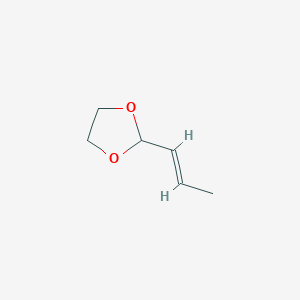
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
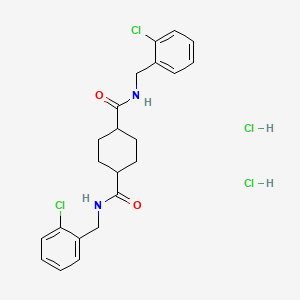
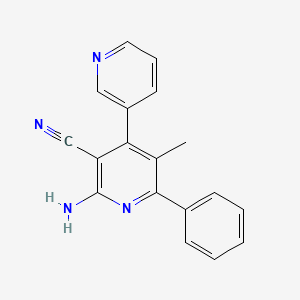
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
